5-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide
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Overview
Description
5-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide is a complex organic compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a phthalazinyl group linked to an ethoxyphenyl moiety and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinyl Intermediate: The initial step involves the synthesis of a phthalazinyl intermediate by reacting phthalic anhydride with hydrazine hydrate under reflux conditions.
Introduction of the Ethoxyphenyl Group: The phthalazinyl intermediate is then reacted with 4-ethoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the ethoxyphenyl-substituted phthalazine.
Coupling with 2-Methoxybenzamide: The final step involves the coupling of the ethoxyphenyl-substituted phthalazine with 2-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or phthalazinyl moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phthalazines.
Scientific Research Applications
5-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide
- 5-{[4-(4-Isopropylphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide
- 6-{[4-(4-Methylphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide
Uniqueness
5-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-31-17-11-8-15(9-12-17)22-18-6-4-5-7-19(18)24(28-27-22)26-16-10-13-21(30-2)20(14-16)23(25)29/h4-14H,3H2,1-2H3,(H2,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWRTKCYVSZXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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